

N-(1-Phenylethylidene)aniline chemical properties and reactivity

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Compound of Interest

Compound Name: *N*-(1-Phenylethylidene)aniline

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An in-depth technical guide to the chemical properties and reactivity of **N-(1-Phenylethylidene)aniline**, designed for researchers, scientists, and drug development professionals.

Introduction

N-(1-Phenylethylidene)aniline, a ketimine-type Schiff base, is a fundamental building block in organic chemistry. With the chemical formula $C_{14}H_{13}N$, it is synthesized through the condensation of an amine and a ketone.[1] This compound is widely recognized as a benchmark substrate for the development and evaluation of asymmetric catalytic reactions, particularly in the synthesis of chiral amines which are valuable intermediates in the pharmaceutical and agrochemical industries.[2][3] Its imine ($C=N$) functionality is the primary site of its reactivity, allowing for a range of chemical transformations. Furthermore, its derivatives are explored for potential biological activities, including antifungal applications, and as functional materials due to their electronic properties.[1]

Chemical and Physical Properties

N-(1-Phenylethylidene)aniline is typically a yellow to pale yellow solid or powder at room temperature.[4][5] It is soluble in common organic solvents.[6]

Table 1: General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	N,1-diphenylethanamine	[3]
Synonyms	N-(α -Methylbenzylidene)aniline, Acetophenone-phenylimine	[5][7]
CAS Number	1749-19-5	[3]
Molecular Formula	C ₁₄ H ₁₃ N	[3]
Molecular Weight	195.26 g/mol	[3][5]
Physical Form	Powder / Solid	[4][5]
Melting Point	39-43 °C	[5]
InChI Key	CBXWICRJSHEQJT-UHFFFAOYSA-N	[3]
SMILES	<chem>CC(=NC1=CC=CC=C1)C2=C C=CC=C2</chem>	[1]

Spectroscopic Data

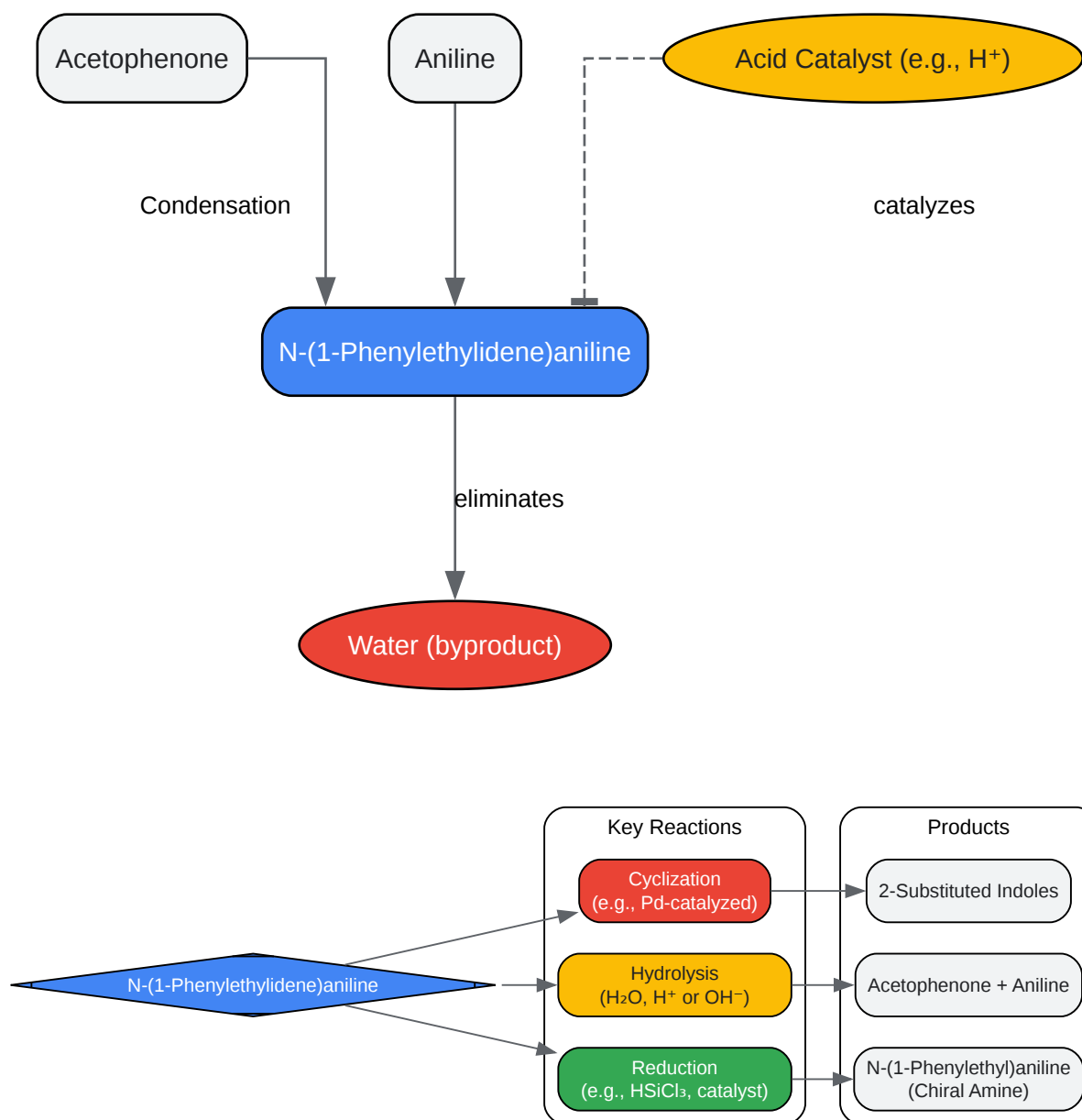
Spectroscopic analysis is crucial for the identification and characterization of **N-(1-Phenylethylidene)aniline**. The key spectral features are summarized below.

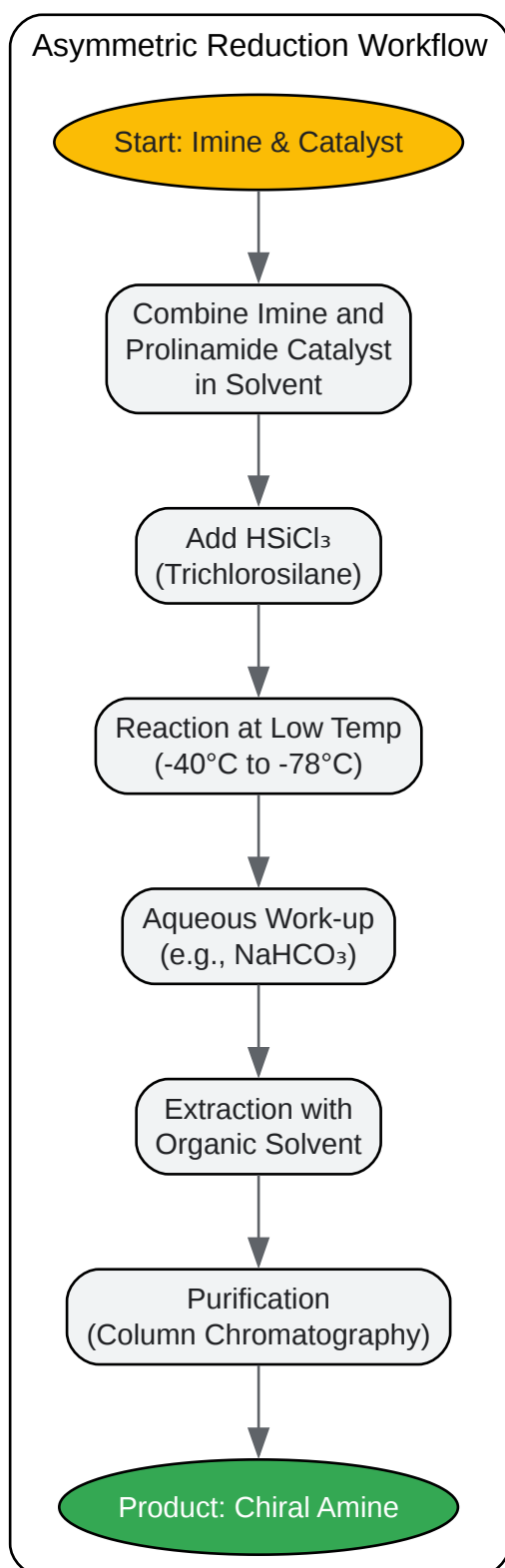
Table 2: Spectroscopic Data Summary

Technique	Key Data Points	Reference(s)
FT-IR (cm ⁻¹)	~1644 (C=N Stretch)	[2]
3031 (Aromatic C-H Stretch)	[2]	
2941 (Aliphatic C-H Stretch)	[2]	
¹ H NMR (CDCl ₃ , 300 MHz)	δ 8.01-7.98 (m, 2H, aromatic)	[2]
	δ 7.59-7.17 (m, 8H, aromatic)	
	δ 2.60 (s, 3H, CH ₃)	
¹³ C NMR (CDCl ₃ , 75 MHz)	δ 165.2 (C=N)	[2]
	δ 151.5, 139.2, 130.2, 128.8, 128.4, 127.1, 123.0, 119.2 (Aromatic C)	
	δ 18.9 (CH ₃)	
Mass Spec (GC-MS, m/z)	195 [M] ⁺	[2]
	180 [M-CH ₃] ⁺	
	77 [C ₆ H ₅] ⁺	

Synthesis

The most common method for synthesizing **N-(1-Phenylethylidene)aniline** is the acid-catalyzed condensation reaction between aniline and acetophenone, which proceeds via a carbinolamine intermediate followed by dehydration.[\[3\]](#) Alternative methods, such as mercury(I)-catalyzed hydroamination of terminal acetylenes, have also been developed.[\[3\]](#)





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